N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE
Description
N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE is a chemical compound known for its potential applications in various scientific fields. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a propylsulfanyl group attached to the benzimidazole ring, which imparts unique chemical properties.
Properties
IUPAC Name |
N-(6-propylsulfanyl-1H-benzimidazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-6-17-9-4-5-10-11(7-9)15-12(14-10)13-8(2)16/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVYAKQGUNSPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE typically involves the reaction of 5-(propylsulfanyl)-1H-benzimidazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the propylsulfanyl group, yielding the parent benzimidazole derivative.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Parent benzimidazole derivative.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit the polymerization of tubulin, similar to other benzimidazole derivatives, leading to disruption of microtubule formation and cell division . This mechanism is particularly relevant in its antiparasitic and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Albendazole: A well-known antiparasitic agent with a similar benzimidazole core structure.
Methyl [5-(propylsulfanyl)-1H-benzimidazol-2-yl]carbamate: Another derivative with similar chemical properties.
Uniqueness
N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE is unique due to the presence of the acetamide group, which imparts distinct chemical reactivity and potential biological activity. Its structural modifications allow for targeted applications in various scientific fields, making it a versatile compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
